4-Methylbenzo[d]thiazole-2-carbaldehyde

Catalog No.
S12918613
CAS No.
M.F
C9H7NOS
M. Wt
177.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzo[d]thiazole-2-carbaldehyde

Product Name

4-Methylbenzo[d]thiazole-2-carbaldehyde

IUPAC Name

4-methyl-1,3-benzothiazole-2-carbaldehyde

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C9H7NOS/c1-6-3-2-4-7-9(6)10-8(5-11)12-7/h2-5H,1H3

InChI Key

FYSATIARVGZPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C=O

4-Methylbenzo[d]thiazole-2-carbaldehyde is a heterocyclic organic compound featuring a benzothiazole core with a methyl group and an aldehyde functional group. The compound is characterized by its unique structure, which combines the properties of both thiazole and benzene rings, making it of interest in various chemical and biological applications. The presence of the aldehyde group allows for further chemical modifications, enhancing its utility in synthetic chemistry.

  • Oxidation: The aldehyde group can be oxidized to form 4-Methylbenzo[d]thiazole-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can also be reduced to form 4-Methylbenzo[d]thiazole-2-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the reagents used.

Research indicates that 4-Methylbenzo[d]thiazole-2-carbaldehyde exhibits significant biological activity. It has shown potential as:

  • Antimicrobial Agent: Demonstrating effectiveness against various microbial strains.
  • Antifungal Agent: Exhibiting properties that inhibit fungal growth.
  • Anti-inflammatory and Anticancer Properties: Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways and show cytotoxic effects against cancer cells .

The synthesis of 4-Methylbenzo[d]thiazole-2-carbaldehyde typically involves cyclization reactions. A common method includes:

  • Reaction of 2-Aminothiophenol with 4-Methylbenzaldehyde: This reaction is usually conducted under acidic conditions, often using hydrochloric or sulfuric acid as catalysts, to facilitate the formation of the benzothiazole ring.
  • Industrial Methods: For larger-scale production, continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to optimize yield and purity .

4-Methylbenzo[d]thiazole-2-carbaldehyde finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Dyes and Pigments Production: Utilized in the manufacturing of various dyes due to its chemical properties.
  • Biological Research: Its potential therapeutic applications make it a subject of interest in medicinal chemistry and drug development .

Studies on the interactions of 4-Methylbenzo[d]thiazole-2-carbaldehyde reveal its ability to affect various biochemical pathways. It may interact with specific enzymes, potentially inhibiting their activity, which could lead to reduced oxidative stress within cells. This interaction suggests that it could enhance cellular resilience against oxidative damage, indicating its potential use in therapeutic contexts .

Several compounds share structural similarities with 4-Methylbenzo[d]thiazole-2-carbaldehyde. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methylbenzo[d]thiazole-7-carbaldehydeContains a different position for the aldehyde groupPotentially different biological activities due to structural variance
4-Ethylbenzo[d]thiazole-2-carbaldehydeEthyl group instead of methylMay exhibit altered solubility and reactivity
BenzothiazoleLacks the aldehyde functional groupServes as a simpler precursor for various derivatives

These compounds highlight the structural diversity within the benzothiazole family while emphasizing the unique properties imparted by specific substitutions on the benzothiazole ring .

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

177.02483502 g/mol

Monoisotopic Mass

177.02483502 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types